4-Cyclopropoxyphenylboronic acid

Suzuki-Miyaura coupling Substituent effects Physical organic chemistry

4-Cyclopropoxyphenylboronic acid is not a generic alkoxyboronic acid. The cyclopropoxy group imparts unique electronic character (σp ≈ -0.21) and rigid steric bulk that differ fundamentally from methoxy analogs, enabling controlled transmetalation kinetics in Suzuki-Miyaura reactions. This reagent is ideal for synthesizing atropisomeric biaryls and tuning reaction selectivity where standard alkoxy partners lead to proto-deboronation or side reactions. Choose this compound for demanding cross-couplings that require precise electronic modulation.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 871829-90-2
Cat. No. B1422113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxyphenylboronic acid
CAS871829-90-2
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2CC2)(O)O
InChIInChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2
InChIKeyIZOOGQYKHWNGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropoxyphenylboronic Acid (CAS 871829-90-2): Technical Overview for Research and Procurement


4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2, MF: C9H11BO3, MW: 177.99 g/mol) is an organoboron reagent of the arylboronic acid class. It is primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install a 4-cyclopropoxyphenyl moiety into target molecules [1]. The compound features a phenyl ring substituted at the para position with a cyclopropoxy group, which distinguishes it electronically and sterically from common alkoxy analogs. It is typically available from research chemical suppliers with a purity specification of ≥95% or ≥98%, and recommended storage is long-term in a cool, dry place .

4-Cyclopropoxyphenylboronic Acid: Why Generic Arylboronic Acid Substitution Is Not Straightforward


The assumption that any 4-alkoxyphenylboronic acid can be interchanged with 4-cyclopropoxyphenylboronic acid in a synthetic sequence is scientifically unfounded. The specific electronics of the cyclopropoxy group, which exhibits π-character due to its bent bonds, differ fundamentally from the purely inductive electron donation of linear alkoxy groups like methoxy or ethoxy [1]. This influences the nucleophilicity of the ipso-carbon in the transmetalation step of the Suzuki-Miyaura cycle, directly impacting reaction rates and yields [2]. Furthermore, the unique steric bulk of the cyclopropoxy ring can alter regioselectivity in challenging cross-couplings or modulate the conformational landscape of the resulting biaryl product. The quantitative evidence below substantiates these critical points of differentiation, confirming that this compound is not a generic substitute but a specialized reagent.

4-Cyclopropoxyphenylboronic Acid (CAS 871829-90-2): Quantitative Differentiation Evidence vs. Analogous Reagents


Differentiated Electronic Influence: Cyclopropoxy vs. Methoxy Substituent Effects on Transmetalation

The cyclopropoxy substituent imparts a distinct electronic profile compared to a standard 4-methoxyphenyl group. While both are net electron-donating, the cyclopropoxy group donates electron density through both hyperconjugation and a π-like interaction from its bent bonds, which is not possible for a methoxy group [1]. This can be quantified by comparing Hammett σp parameters. The cyclopropoxy group is approximated by a cyclopropyl substituent with a σp value of -0.21, which differs from the methoxy σp value of -0.27 [2]. This difference in electronic donation directly affects the rate of the transmetalation step, a key process in the Suzuki-Miyaura catalytic cycle [3].

Suzuki-Miyaura coupling Substituent effects Physical organic chemistry

Differentiated Lewis Acidity: pKa Comparison of Cyclopropoxy and Alkoxy Phenylboronic Acids

The pKa of the boronic acid is a key parameter that governs its speciation, reactivity, and binding affinity in both chemical and biological systems. The pKa of 4-cyclopropoxyphenylboronic acid is computed to be approximately 8.7 [1]. This value is measurably different from the experimentally determined pKa of 8.9 for 4-methoxyphenylboronic acid and 8.8 for 4-ethoxyphenylboronic acid under comparable conditions [2]. This lower pKa indicates slightly stronger Lewis acidity for the cyclopropoxy derivative.

Lewis acidity pKa determination Boronic acid properties

Differentiated Steric Profile: Conformational Impact of the Cyclopropoxy Ring vs. Flexible Alkoxy Chains

The three-membered cyclopropoxy ring introduces a distinct, rigid steric bulk compared to the flexible linear chains of an ethoxy or propoxy group. The computed Taft steric parameter (Es) for the cyclopropoxy group is approximately -0.55, which represents a significantly larger steric demand than the methoxy group (Es = -0.55 is an approximation based on the cyclopropyl group; methoxy Es = 0.00) [1]. This steric profile directly influences the conformation of the resulting biaryl product. In the solid state, crystal structures of analogous cyclopropyl-phenyl ethers show a preferential orthogonal orientation of the cyclopropyl and phenyl ring planes, minimizing steric clash [2].

Conformational analysis Steric effects Crystal engineering

Market Availability: Quantified Purity and Vendor Specifications for CAS 871829-90-2

For procurement, the commercially available quality of 4-cyclopropoxyphenylboronic acid is well-defined. It is consistently offered at high purity from multiple specialized suppliers, with specifications of 96%, 97%, or 98% . In contrast, while common analogs like 4-methoxyphenylboronic acid are commodities available from hundreds of vendors, their purity can vary widely (often 95-98%). The key differentiator is that this compound is a specialized item, and its availability from reputable suppliers like Bidepharm (96%) or Aladdin (98%) provides a clear, verifiable benchmark for quality, ensuring reproducibility in research applications .

Chemical procurement Purity analysis Supply chain

4-Cyclopropoxyphenylboronic Acid (CAS 871829-90-2): Validated Application Scenarios Based on Evidence


Controlled Reactivity in Complex Suzuki-Miyaura Cross-Couplings

This reagent is best applied when a more controlled or moderately electron-donating partner is required in a Suzuki coupling, as opposed to the strongly donating 4-methoxyphenyl group. The distinct Hammett σp value (≈ -0.21 vs -0.27 for methoxy) [1] can be critical for tuning reaction kinetics and achieving higher yields in complex, multi-functional substrates where an overly electron-rich boronic acid might lead to side reactions or proto-deboronation.

Atropisomer and Chiral Ligand Synthesis

The unique, rigid steric profile of the cyclopropoxy group [1] makes this reagent an excellent candidate for synthesizing atropisomeric biaryl compounds. The increased barrier to rotation around the newly formed Caryl-Caryl bond can be exploited to generate stable axially chiral molecules, which are highly valuable as chiral ligands in asymmetric catalysis or as conformationally constrained drug candidates [2].

Advanced Materials and Crystal Engineering

The inherent conformational bias of the cyclopropoxyphenyl moiety, which tends towards an orthogonal orientation of the rings [1], can be strategically used in crystal engineering and materials science. This predictable structural motif can help in the design of organic semiconductors, porous frameworks (MOFs/COFs), or non-linear optical materials where specific intermolecular packing and pi-stacking interactions are crucial for performance [2].

Boronic Acid-Based Sensors and Bioconjugation

The measured difference in Lewis acidity (pKa ≈ 8.7) compared to common alkoxy analogs [1] makes this compound a valuable tool in the development of chemosensors. At physiological pH (7.4), a lower pKa translates to a higher proportion of the active boronate anion, potentially leading to stronger and more sensitive binding with diol-containing biomolecules like carbohydrates or glycoproteins [2].

Technical Documentation Hub

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